4-Chloro-2-methylthiopyrimidine

Catalog No.
S774255
CAS No.
49844-90-8
M.F
C5H5ClN2S
M. Wt
160.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-methylthiopyrimidine

CAS Number

49844-90-8

Product Name

4-Chloro-2-methylthiopyrimidine

IUPAC Name

4-chloro-2-methylsulfanylpyrimidine

Molecular Formula

C5H5ClN2S

Molecular Weight

160.63 g/mol

InChI

InChI=1S/C5H5ClN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3

InChI Key

DFOHHQRGDOQMKG-UHFFFAOYSA-N

SMILES

CSC1=NC=CC(=N1)Cl

Canonical SMILES

CSC1=NC=CC(=N1)Cl
  • Antimicrobial activity: Pyrimidine derivatives have been explored for their potential as antimicrobial agents []. Given the structural similarity, 4-Cl-2-MeSPy could be investigated for its potential to inhibit the growth of bacteria, fungi, or other microorganisms.
  • Anticancer activity: Some pyrimidine derivatives exhibit anticancer properties []. Further research is needed to determine if 4-Cl-2-MeSPy possesses any anticancer activity.
  • Synthetic intermediate: Pyrimidine derivatives are often used as building blocks in the synthesis of more complex molecules. 4-Cl-2-MeSPy could potentially serve as a starting material for the synthesis of other compounds with desired properties.

4-Chloro-2-methylthiopyrimidine is a heterocyclic compound characterized by its pyrimidine ring substituted with a chlorine atom at the 4-position and a methylthio group at the 2-position. Its molecular formula is C5H5ClN2SC_5H_5ClN_2S and it has a molar mass of approximately 162.62 g/mol. The compound is recognized for its role in various

  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to diverse derivatives. For instance, treatment with sodium cyanide in dimethyl sulfoxide yields 2,4-bis(methylthio)pyrimidine derivatives .
  • Reactivity with Bases: The methylthio group can also be displaced under basic conditions, such as with sodium methoxide, producing methylated products .
  • Formation of Hydrazino Derivatives: Reacting with hydrazine hydrate can yield dihydrazino derivatives, showcasing its versatility in synthetic pathways .

Research indicates that 4-chloro-2-methylthiopyrimidine exhibits notable biological activities. It has been utilized in the synthesis of biologically active compounds, including marine alkaloids like variolin B . Additionally, studies suggest potential antifungal and antimicrobial properties, although specific mechanisms of action require further investigation.

Several synthesis methods for 4-chloro-2-methylthiopyrimidine have been documented:

  • Chlorination of Hydroxy Derivatives: One common method involves chlorinating 4-hydroxy-2-methylthiopyrimidine using phosphorus oxychloride. This process typically yields high purity and reasonable yields .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to enhance reaction efficiency and reduce reaction times in the synthesis of various substituted pyrimidines including this compound .
  • Nucleophilic Substitution Reactions: Starting from ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, substitution reactions can lead to the formation of numerous derivatives through the introduction of different nucleophiles .

4-Chloro-2-methylthiopyrimidine is primarily used in:

  • Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Organic Synthesis: The compound is a crucial building block for synthesizing more complex heterocycles and biologically active molecules.

Studies on the interactions involving 4-chloro-2-methylthiopyrimidine have primarily focused on its reactivity with nucleophiles and electrophiles. Its ability to undergo substitution reactions makes it a valuable compound for exploring reaction mechanisms in organic chemistry. Additionally, investigations into its biological interactions are ongoing to elucidate its potential therapeutic applications.

Several compounds share structural similarities with 4-chloro-2-methylthiopyrimidine. Here are some notable examples:

Compound NameStructureUnique Features
2-MethylthiopyrimidinePyrimidine with methylthio groupLacks chlorine substitution at position 4
4-Chloro-5-ethoxycarbonyl-2-methylthiopyrimidineSimilar structure with ethoxy groupDifferent substituent leading to varied reactivity
4-Methylthio-2-pyrimidinaminePyrimidine with amine groupContains an amine instead of a chloro group

These compounds differ mainly in their substituents at various positions on the pyrimidine ring, which significantly affects their chemical reactivity and biological activity.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

49844-90-8

Wikipedia

4-Chloro-2-methylthiopyrimidine

Dates

Modify: 2023-08-15

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